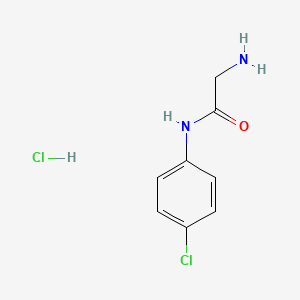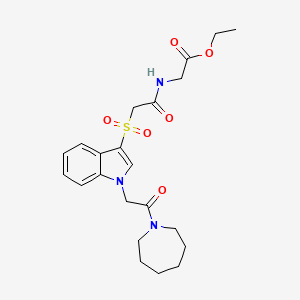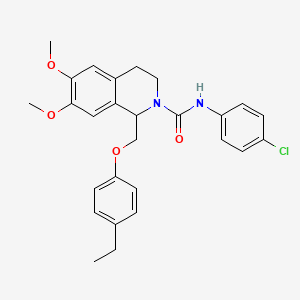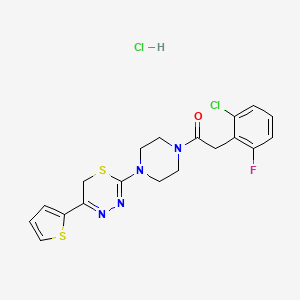
4-(Bromomethyl)-2-methylpyridine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(Bromomethyl)-2-methylpyridine hydrobromide” is a chemical compound with the molecular formula C6H6BrN·HBr and a molecular weight of 252.94 . It appears as a white to light yellow powder or crystal .
Molecular Structure Analysis
The molecular structure of “4-(Bromomethyl)-2-methylpyridine hydrobromide” can be represented by the SMILES string [H+]. [Br-].BrCC1=CC=NC=C1 .Physical And Chemical Properties Analysis
“4-(Bromomethyl)-2-methylpyridine hydrobromide” is a solid at 20°C . It has a melting point range of 185.0 to 191.0 °C . It is soluble in water .Wissenschaftliche Forschungsanwendungen
Mechanism of Enzyme Inactivation
4-(Bromomethyl)-2-methylpyridine hydrobromide, through its structural analogs, has been studied for its ability to inactivate enzymes selectively. For instance, 2-methyl-4-bromopyridine has been identified as a quiescent affinity label for dimethylarginine dimethylaminohydrolase (DDAH), an enzyme that controls nitric oxide levels. This affinity labeling involves a mechanism where the active site of the enzyme stabilizes the pyridinium form of the inactivator, leading to covalent bond formation and irreversible enzyme inactivation. This study demonstrates the potential of 4-halopyridine derivatives as protein modifiers for biological research and therapeutic applications (Johnson et al., 2011).
Polymerization Studies
The solution polymerization of 4-bromomethylpyridine has been explored, revealing its higher reactivity compared to similar compounds. This research provides insights into the polymerization mechanism, involving bimolecular reactions and the influence of the anion on solubility and thermal stability of the resultant polymers. Such studies contribute to our understanding of polymer chemistry and the development of new materials (Monmoton et al., 2008).
Electrosynthesis Applications
Electrochemical processes have been applied to synthesize a variety of dimethyl-2,2'-bipyridines from 2-bromomethylpyridines using nickel complexes as catalysts. This method is highlighted for its simplicity and efficiency, providing a valuable approach for the synthesis of bipyridine derivatives that are important in various fields, including supramolecular chemistry and as ligands for transition-metal ions (França et al., 2002).
Supramolecular Chemistry
4-(Bromomethyl)-2-methylpyridine hydrobromide and its derivatives are significant in supramolecular chemistry, particularly as components in the synthesis of complex molecules with potential applications in sensing and catalysis. For example, reactions involving derivatives of this compound have led to the development of bis(terpyridyl) ruthenium(II) complexes, which show promise as fluorescent chemosensors for heavy metal ions. These complexes incorporate both coordination sites and fluorescent cores, offering a multifaceted approach to the detection of specific metal ions (Padilla-Tosta et al., 2001).
Safety And Hazards
“4-(Bromomethyl)-2-methylpyridine hydrobromide” is classified as a hazardous substance. It can cause severe skin burns and eye damage . It may also be corrosive to metals . Safety precautions include not breathing dust, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .
Eigenschaften
IUPAC Name |
4-(bromomethyl)-2-methylpyridine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN.BrH/c1-6-4-7(5-8)2-3-9-6;/h2-4H,5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDNQJNTZLWLEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)CBr.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-2-methylpyridine hydrobromide | |
CAS RN |
1245640-51-0 |
Source


|
| Record name | 4-(bromomethyl)-2-methylpyridine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 8-(2-chloropyrimidine-5-carbonyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2858535.png)


![2-Imidazo[4,5-b]pyridin-3-ylethanamine;dihydrochloride](/img/structure/B2858539.png)

![(E)-2-(1,3-benzodioxol-5-yl)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile](/img/structure/B2858542.png)

![4-oxo-4-phenyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)butanamide](/img/structure/B2858548.png)
![6-Chloro-N-[3-(1-methylimidazol-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2858549.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2858551.png)
![Tert-butyl N-[2-amino-1-(2-bromophenyl)ethyl]carbamate](/img/structure/B2858552.png)
![3-(3,4-dimethoxyphenyl)-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2858554.png)